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molecular formula C10H10N2O3 B3054512 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione CAS No. 60849-77-6

5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione

Cat. No. B3054512
M. Wt: 206.2 g/mol
InChI Key: IUBJDCWIPLQBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04297489

Procedure details

To a stirred mixture of p-hydroxymethylbenzaldehyde (10.0 g., 0.0735 mole) and ammonium carbonate (17.1 g., 0.15 mole) in 110 ml. of 60% ethanol heated to 50° C. there was added dropwise sodium cyanide (4.0 g., 0.081 mole) dissolved in 10 ml. water. The mixture was stirred and heated to 55°-60° C. for three hours and then the temperature raised to 85° C. for one hour. After cooling in an ice bath, the pH of the solution was brought to 6 by the addition of concentrated hydrochloric acid. Upon overnight cooling, the solid which had precipitated was filtered, washed with cold water, and dried. The 5-(p-hydroxymethylphenyl)hydantoin (11.0 g., 72% yield), m.p. 189°-196° (dec.), was used to prepare the amino acid without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1.[C:11](=[O:14])([O-])[O-].[NH4+:15].[NH4+:16].[C-]#N.[Na+].Cl.[CH2:21]([OH:23])C>O>[OH:8][CH2:7][C:6]1[CH:9]=[CH:10][C:3]([CH:2]2[NH:16][C:21](=[O:23])[NH:15][C:11]2=[O:14])=[CH:4][CH:5]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OCC1=CC=C(C=O)C=C1
Name
Quantity
17.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 10 ml
TEMPERATURE
Type
TEMPERATURE
Details
heated to 55°-60° C. for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
Upon overnight cooling
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solid which had precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=C(C=C1)C1C(NC(N1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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